Meclofenoxate Meclofenoxate Meclofenoxate is a monocarboxylic acid.
An ester of DIMETHYLAMINOETHANOL and para-chlorophenoxyacetic acid.
Brand Name: Vulcanchem
CAS No.: 51-68-3
VCID: VC0534873
InChI: InChI=1S/C12H16ClNO3/c1-14(2)7-8-16-12(15)9-17-11-5-3-10(13)4-6-11/h3-6H,7-9H2,1-2H3
SMILES: CN(C)CCOC(=O)COC1=CC=C(C=C1)Cl
Molecular Formula: C12H16ClNO3
Molecular Weight: 257.71 g/mol

Meclofenoxate

CAS No.: 51-68-3

Cat. No.: VC0534873

Molecular Formula: C12H16ClNO3

Molecular Weight: 257.71 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Meclofenoxate - 51-68-3

Specification

CAS No. 51-68-3
Molecular Formula C12H16ClNO3
Molecular Weight 257.71 g/mol
IUPAC Name 2-(dimethylamino)ethyl 2-(4-chlorophenoxy)acetate
Standard InChI InChI=1S/C12H16ClNO3/c1-14(2)7-8-16-12(15)9-17-11-5-3-10(13)4-6-11/h3-6H,7-9H2,1-2H3
Standard InChI Key XZTYGFHCIAKPGJ-UHFFFAOYSA-N
SMILES CN(C)CCOC(=O)COC1=CC=C(C=C1)Cl
Canonical SMILES CN(C)CCOC(=O)COC1=CC=C(C=C1)Cl
Appearance Solid powder

Introduction

Chemical and Pharmacological Properties of Meclofenoxate

Structural Characteristics

Meclofenoxate (IUPAC name: 2-dimethylaminoethyl 4-chlorophenoxyacetate) is an ester derivative combining dimethylethanolamine (DMAE) and 4-chlorophenoxyacetic acid (pCPA). Its molecular formula is C12H16ClNO3\text{C}_{12}\text{H}_{16}\text{ClNO}_3, with a molar mass of 257.71 g/mol . The compound’s bifunctional structure enables both cholinergic modulation (via DMAE) and enhanced cellular uptake (via pCPA).

Table 1: Key Chemical Properties of Meclofenoxate

PropertyValue
CAS Number51-68-3
Molecular FormulaC12H16ClNO3\text{C}_{12}\text{H}_{16}\text{ClNO}_3
SolubilitySoluble in water, methanol
Melting Point137–139°C
Bioavailability~60–70% (oral)

Mechanism of Action

Meclofenoxate exerts its effects through multiple pathways:

  • Cholinergic Enhancement: DMAE serves as a precursor for acetylcholine synthesis, increasing neurotransmitter availability in synaptic clefts .

  • Membrane Stabilization: By promoting phospholipid synthesis, it enhances neuronal membrane integrity and fluidity .

  • Antioxidant Activity: Reduces lipid peroxidation and hydroxyl radical formation, mitigating oxidative stress in aging brains .

  • Lipofuscin Clearance: Accelerates the removal of lipofuscin granules, a hallmark of cellular aging, via microglial activation .

Clinical Applications and Efficacy

Cognitive Enhancement in Aging Populations

Randomized controlled trials (RCTs) from the 1980s–1990s demonstrate mixed but promising results:

  • A 9-month RCT (n=74) reported improved delayed free-recall memory (p<0.05p < 0.05) and subjective alertness in healthy elderly participants receiving 600 mg twice daily .

  • Conversely, a smaller crossover study (n=28) found no significant improvement in immediate recall or attention after 3 weeks of 300 mg dosing .

Study DesignPopulationDose/DurationKey Findings
Double-blind RCT 74 elderly600 mg bid × 9 mo↑ Delayed recall
Crossover RCT 28 dementia300 mg qid × 3 wkNo significant effect
Open-label 45 stroke250 mg/day × 6 mo↑ Cognitive recovery

Neuroprotective Indications

Beyond dementia, meclofenoxate is used off-label for:

  • Traumatic Brain Injury (TBI): Enhances glucose metabolism in hypoxic neurons, improving post-TBI recovery .

  • Parkinson’s Disease (PD): Preclinical models show reduced dopaminergic neuron loss and mitochondrial dysfunction .

  • Alcohol-Related Neuropathy: Mitigates oxidative damage in chronic alcoholism .

Preclinical Research and Mechanistic Insights

Lifespan Extension

In murine models, meclofenoxate administration extended median lifespan by 26.5%, attributed to reduced oxidative stress and enhanced DNA repair mechanisms .

Transcriptomic Modulation

Recent RNA-seq analyses reveal that meclofenoxate upregulates genes involved in:

  • Synaptic Plasticity: Glutamatergic receptors (e.g., Grin2a) and synaptic vesicle proteins .

  • Mitochondrial Biogenesis: PGC-1α and NDUFB6, enhancing energy metabolism .

  • Inflammatory Regulation: Downregulation of IL-6 and TNF-α pathways .

Pharmaceutical Analysis and Quality Control

Analytical Methods

  • Differential Scanning Calorimetry (DSC): Linear detection range 1–3 mg (R2=0.9982R^2 = 0.9982), recovery rate 98.3–102.3% .

  • Quantitative 1H-NMR^1\text{H-NMR}: Accurately measures meclofenoxate content in sterile powders (RSD = 1.0%) .

Table 3: Comparison of Analytical Techniques

MethodLinearity RangeRecovery (%)Precision (RSD)
DSC 1–3 mg98.3–102.31.5%
1H-NMR^1\text{H-NMR} 10–50 mg99.1–101.21.0%

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